tert-Butyl 3-((3-fluorobenzyl)amino)azetidine-1-carboxylate
Overview
Description
The compound has a molecular formula of C15H21FN2O2 and a molecular weight of 280.34 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-((3-fluorobenzyl)amino)azetidine-1-carboxylate typically involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 3-((3-fluorobenzyl)amino)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas (H2) for reduction, oxygen or ozone (O3) for oxidation, and various halides for substitution reactions. Conditions often involve the use of catalysts such as palladium on carbon (Pd-C) for hydrogenation reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may yield simpler amines, while substitution reactions could produce various substituted azetidines.
Scientific Research Applications
Tert-Butyl 3-((3-fluorobenzyl)amino)azetidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for tert-Butyl 3-((3-fluorobenzyl)amino)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl-3-oxoazetidine-1-carboxylate: Similar in structure but lacks the fluorobenzyl group.
tert-Butyl-3-aminoazetidine-1-carboxylate: Similar but without the fluorobenzyl substitution.
Uniqueness
Tert-Butyl 3-((3-fluorobenzyl)amino)azetidine-1-carboxylate is unique due to the presence of the fluorobenzyl group, which can impart different chemical and biological properties compared to its analogs. This makes it a valuable compound for specific research applications where these unique properties are desired.
Properties
IUPAC Name |
tert-butyl 3-[(3-fluorophenyl)methylamino]azetidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O2/c1-15(2,3)20-14(19)18-9-13(10-18)17-8-11-5-4-6-12(16)7-11/h4-7,13,17H,8-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNQLIFFTWTWLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NCC2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80698782 | |
Record name | tert-Butyl 3-{[(3-fluorophenyl)methyl]amino}azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80698782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887580-20-3 | |
Record name | tert-Butyl 3-{[(3-fluorophenyl)methyl]amino}azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80698782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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